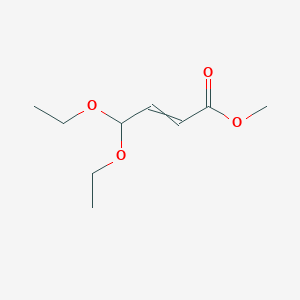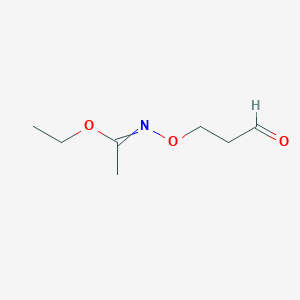![molecular formula C29H22N8O4 B14601233 5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid CAS No. 61038-82-2](/img/structure/B14601233.png)
5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid: is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The process begins with the nitration of benzoic acid to introduce the nitro group. This is followed by the diazotization of 2,4,6-trianilinopyrimidine under acidic conditions to form the diazonium salt. The final step involves coupling the diazonium salt with the nitrated benzoic acid under controlled pH conditions to form the azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: Amino derivatives and hydrazo compounds.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its azo group makes it a useful intermediate in the production of various dyes and pigments .
Biology: In biological research, the compound is used as a staining agent due to its vivid color. It can also be used in the study of enzyme-catalyzed reactions involving azo compounds .
Industry: In the industrial sector, the compound is used in the production of dyes for textiles, inks, and plastics.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azo group can also participate in redox reactions, leading to the formation of radicals that can affect cellular processes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to certain receptors, modulating their activity and affecting cellular signaling.
Comparación Con Compuestos Similares
- 2-Hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid
- 4-[(E)-(4-nitrophenyl)diazenyl]benzoic acid
- 2-[(E)-(2-hydroxyphenyl)diazenyl]benzoic acid .
Uniqueness: 5-Nitro-2-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid is unique due to the presence of the trianilinopyrimidine moiety, which enhances its stability and reactivity. This makes it more versatile in various applications compared to other similar compounds .
Propiedades
Número CAS |
61038-82-2 |
|---|---|
Fórmula molecular |
C29H22N8O4 |
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
5-nitro-2-[(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C29H22N8O4/c38-28(39)23-18-22(37(40)41)16-17-24(23)35-36-25-26(30-19-10-4-1-5-11-19)33-29(32-21-14-8-3-9-15-21)34-27(25)31-20-12-6-2-7-13-20/h1-18H,(H,38,39)(H3,30,31,32,33,34) |
Clave InChI |
ZNUGYCOBQSEFDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)N=NC5=C(C=C(C=C5)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Diethyl-N-[(4-hydroxyphenyl)methyl]ethanaminium iodide](/img/structure/B14601166.png)
![1-Methoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14601191.png)
![Ethyl chloro(2-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}hydrazinylidene)acetate](/img/structure/B14601198.png)





![1,4-Dithiaspiro[4.4]nonane 1-oxide](/img/structure/B14601226.png)



![1,1'-[1,4-Phenylenebis(methylene)]bis(2-ethylaziridine)](/img/structure/B14601267.png)
